![molecular formula C18H11Cl2F2NOS2 B2416603 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide CAS No. 250714-87-5](/img/structure/B2416603.png)
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,6-Dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide (3-[(2,6-DCB)S]-N-(2,4-DFP)-2-TC) is a novel compound that has been developed as a potential therapeutic agent for a variety of medical conditions. This compound is composed of two distinct moieties, a 2,6-dichlorobenzylsulfanyl group and a 2,4-difluorophenyl group, linked by a thiophenecarboxamide moiety. 3-[(2,6-DCB)S]-N-(2,4-DFP)-2-TC has been studied for its potential applications in cancer, inflammation, and neurodegenerative diseases.
Applications De Recherche Scientifique
Synthesis and Molecular Characterization
- A compound structurally similar to the chemical of interest, synthesized through a reaction involving malononitrile, has shown potential for molecular structure optimization and has been analyzed using spectroscopic methods and X-ray crystallography (Mabkhot et al., 2016).
Antipathogenic Activity
- Thiourea derivatives, closely related in structure to the chemical , have demonstrated significant antipathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential applications in antimicrobial research (Limban et al., 2011).
Application in Coordination Chemistry
- Research has been conducted on dinucleating P2N2S ligands, which include thiophene and sulfanyl groups similar to those in the compound of interest, demonstrating the potential of such compounds in the preparation and characterization of cationic palladium complexes (Siedle et al., 2007).
Crystallography and Cytotoxic Activity
- Studies on compounds with similar thiophene and sulfanyl groups have explored their crystal structures and evaluated their cytotoxic activity against cancer cell lines, providing insights into their potential use in anticancer research (Stolarczyk et al., 2018).
Antimicrobial Activities of Novel Derivatives
- Novel Schiff base derivatives containing sulfanyl groups have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting their potential as biologically active compounds in antimicrobial research (Mange et al., 2013).
Potential as Antitumor and Antibacterial Agents
- Novel pyrrolopyrimidines with sulfanyl substituents have been synthesized as potential inhibitors of thymidylate synthase, indicating their potential application as antitumor and antibacterial agents (Gangjee et al., 1996).
High Refractive Index Polyimides
- Studies on thiophenyl-substituted benzidines have led to the synthesis of transparent polyimides with high refractive indices, demonstrating their potential in materials science, particularly in the development of materials with specific optical properties (Tapaswi et al., 2015).
Propriétés
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F2NOS2/c19-12-2-1-3-13(20)11(12)9-26-16-6-7-25-17(16)18(24)23-15-5-4-10(21)8-14(15)22/h1-8H,9H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORMIQRABWJLPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=C(SC=C2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F2NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

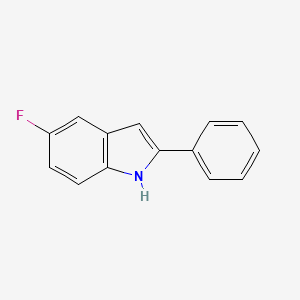
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416521.png)
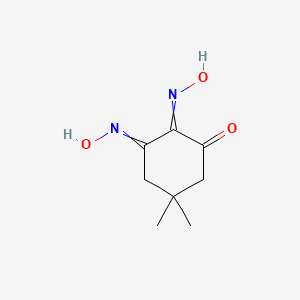
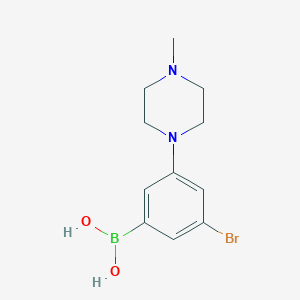
![2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine](/img/structure/B2416526.png)
![3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2416528.png)
![6-[[4-(4-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416529.png)
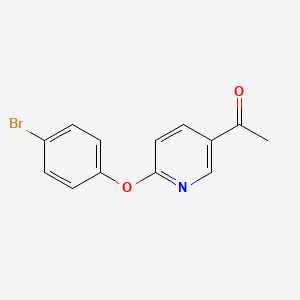

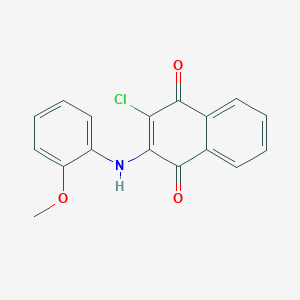
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)
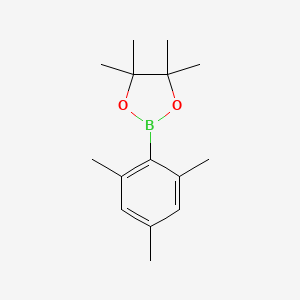
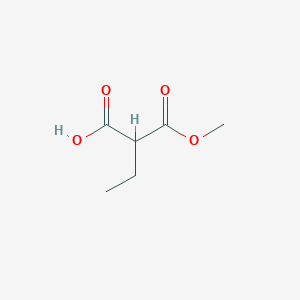
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2416543.png)